molecular formula C12H8ClFN2O3 B13152992 1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B13152992
M. Wt: 282.65 g/mol
InChI Key: OPNGNFAQLSHRKX-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 2-chloro-4-fluorobenzyl group and a carboxylic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloro-4-fluorobenzyl bromide, which is then reacted with a suitable pyridazine derivative under controlled conditions to form the desired compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H8ClFN2O3

Molecular Weight

282.65 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C12H8ClFN2O3/c13-9-5-8(14)2-1-7(9)6-16-11(17)4-3-10(15-16)12(18)19/h1-5H,6H2,(H,18,19)

InChI Key

OPNGNFAQLSHRKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C(=O)C=CC(=N2)C(=O)O

Origin of Product

United States

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